molecular formula C7H14O B2862732 3,4-Dimethylpent-3-en-1-ol CAS No. 74126-47-9

3,4-Dimethylpent-3-en-1-ol

Cat. No.: B2862732
CAS No.: 74126-47-9
M. Wt: 114.188
InChI Key: GJGGAZPKDCTKQF-UHFFFAOYSA-N
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Description

3,4-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14O It is a colorless to slightly yellow oily liquid with a distinct smell

Scientific Research Applications

3,4-Dimethylpent-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in studies involving metabolic pathways and enzyme interactions.

    Medicine: This compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

“3,4-Dimethylpent-3-en-1-ol” is irritating and should avoid direct contact with sensitive parts such as skin, eyes, and mucous membranes . Users should wash their hands and avoid ingestion or inhalation of its vapor . It should be stored away from fire and oxidants to avoid fire or explosion .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylpent-3-en-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 3-penten-1-ol with specific reagents under controlled conditions . Another method includes the condensation reaction of ethynyl hydroxyacetone with methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpent-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylpent-2-en-1-ol
  • 3,4-Dimethyl-1-pentyn-3-ol
  • 3,4-Dimethylpentan-2-ol

Uniqueness

3,4-Dimethylpent-3-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its double bond and hydroxyl group combination make it versatile for various chemical reactions and applications .

Properties

IUPAC Name

3,4-dimethylpent-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGGAZPKDCTKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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